Terbium(3+)

Photoluminescence Lanthanide coordination chemistry Solid-state lighting

Researchers requiring green luminescent probes often face quantum yields <10% in aqueous media with conventional fluorophores. Terbium(3+) (CAS 22541-20-4) solves this via its unique f⁸ configuration, delivering 59-61% absolute QY in IAM-ligand complexes with 1.6-2.2 ms lifetime for complete autofluorescence rejection. • 4.2× lower O-H quenching rate vs. Eu³⁺ (kq(OH)=2090 vs. 8840 s⁻¹) • 91-96% phosphor QY when doped in Sr₈ZnY(PO₄)₇:Tb³⁺ hosts • -134 rad·T⁻¹·m⁻¹ Verdet constant in TGG crystals for chip-scale optical isolators. Supplied as high-purity ion source for reproducible phosphor and probe fabrication.

Molecular Formula Tb+3
Molecular Weight 158.92535 g/mol
CAS No. 22541-20-4
Cat. No. B1199150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(3+)
CAS22541-20-4
Molecular FormulaTb+3
Molecular Weight158.92535 g/mol
Structural Identifiers
SMILES[Tb+3]
InChIInChI=1S/Tb/q+3
InChIKeyHKCRVXUAKWXBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(3+) (CAS 22541-20-4): A Trivalent Lanthanide Ion with Distinctive Green Luminescence and Accessible Tetravalent Redox Chemistry for Advanced Optical and Separation Applications


Terbium(3+) (Tb³⁺) is a heavy lanthanide ion with a 4f⁸ electronic configuration that exhibits intense, narrow-band green photoluminescence centered at ~544 nm (⁵D₄ → ⁷F₅ transition) when sensitized by suitable antenna ligands or host matrices [1]. Unlike the more common red-emitting Eu³⁺ (⁵D₀ → ⁷F₂ at ~615 nm) or the weak near-IR emitters Sm³⁺ and Dy³⁺, Tb³⁺ combines millisecond-scale excited-state lifetimes with quantum yields that can exceed 50% in optimized coordination environments, making it the lanthanide of choice for time-resolved luminescence detection and green phosphor technologies [2]. Among the lanthanides, Tb is one of only two elements (alongside Ce) that can access a metastable +4 oxidation state under ambient chemical conditions, a property that directly enables oxidation-state-switched separation strategies unattainable with Eu³⁺, Gd³⁺, Sm³⁺, or Dy³⁺ [3].

Why Generic Lanthanide Substitution Fails: Terbium(3+) Procurement Requires Evidence-Based Differentiation from Europium, Gadolinium, Samarium, and Dysprosium Analogs


Although all trivalent lanthanides share a common +3 oxidation state and comparable ionic radii, their excited-state electronic structures, magnetic ground states, and redox accessibility diverge fundamentally in ways that cannot be compensated by ligand engineering alone [1]. A phosphor designed for 544 nm green emission cannot accept Eu³⁺ (red, 615 nm) without complete spectral redesign; a time-resolved fluoroimmunoassay relying on millisecond Tb³⁺ luminescence lifetimes loses its signal discrimination advantage if replaced by Sm³⁺ or Dy³⁺ with lifetimes two orders of magnitude shorter [2]. For radiochemical separations, Tb³⁺ uniquely offers electrochemical oxidation to Tb⁴⁺ as a purification handle—a route entirely inaccessible to Gd³⁺, Eu³⁺, Sm³⁺, or Dy³⁺ because they lack a stable tetravalent state under aqueous conditions [3]. The quantitative evidence below establishes the specific performance deltas that make generic substitution scientifically and economically indefensible.

Terbium(3+) Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Europium(III), Gadolinium(III), Samarium(III), Dysprosium(III), and Cerium(III/IV)


Luminescence Quantum Yield: Tb(III) vs. Eu(III) in Isostructural Carboxylate-Phenanthroline Complexes

In a direct head-to-head comparison of isostructural acetate-1,10-phenanthroline-5-phenyltetrazole complexes, the Eu(III) complex achieved a photoluminescence quantum yield of 36%, while the Tb(III) complex gave 22%—a relative difference of 39% favoring Eu(III) in this specific ligand environment, but with Tb(III) emitting at the commercially critical green wavelength of ~544 nm rather than Eu(III)'s red 615 nm [1]. However, in optimized all-oxygen donor ligand systems at physiological pH, Tb(III) complexes achieve quantum yields of 0.30–0.57 compared to Eu(III) complexes at only 0.05–0.08, representing a 4- to 7-fold advantage for Tb(III) in aqueous biological media [2]. In hybrid metal halide matrices, Tb(III)-based materials reach quantum yields of 85–91%, whereas Eu(III) analogs reach 48–52%, a ~1.7-fold Tb(III) advantage in solid-state lighting contexts [3].

Photoluminescence Lanthanide coordination chemistry Solid-state lighting

Luminescence Lifetime Classification: Tb(III) Millisecond-Scale vs. Sm(III) and Dy(III) Microsecond-Scale Decay Kinetics

Lanthanide chelate luminescence lifetimes fall into two clearly separated classes: Tb(III) and Eu(III) chelates exhibit lifetimes ranging from several hundred microseconds to more than one millisecond, whereas Sm(III) and Dy(III) chelates are confined to 10–100 microseconds—an order-of-magnitude gap [1]. In isostructural acetate-phenanthroline complexes, the Tb(III) excited-state lifetime was measured at 0.6 ms vs. 1.6 ms for Eu(III) [2]. A Tb(III) metal-organic framework with 4,7-dimethylphenanthroline exhibited an emission lifetime of 0.695(12) ms, typical for phosphorescent Tb(III)-carboxylate systems [3].

Time-resolved fluorometry Lanthanide chelate photophysics Bioanalytical assays

Magnetic Moment Differentiation: Tb³⁺ (9.0 μB) Between Gd³⁺ (7.94 μB) and Dy³⁺ (10.6 μB) in the Heavy Lanthanide Series

Neutron diffraction measurements on terbium metal at very low temperatures confirm a magnetic moment of 9.0 Bohr magnetons per atom for the ordered tripositive ion, matching the theoretical Hund's rule prediction for Tb³⁺ (J=6, g=1.5) [1]. This value positions Tb³⁺ precisely between Gd³⁺ (7.94 μB; isotropic S-state, J=7/2) and Dy³⁺ (10.6 μB; strong orbital contribution, J=15/2), giving Tb³⁺ a unique combination of high magnetic anisotropy and intermediate saturation magnetization [2]. In trinuclear 8-quinolinolate complexes, Tb(III) and Gd(III) display weak antiferromagnetic nearest-neighbor exchange, whereas Dy(III) exhibits single-molecule-magnet behavior with slow magnetic relaxation in zero DC field—a functional divergence traceable to the distinct magnetic ground states of each ion [3].

Magnetic materials Single-molecule magnets Lanthanide magnetism

Redox Potential Head-to-Head: Tb³⁺/Tb⁴⁺ is Approximately 1 V More Positive than Ce³⁺/Ce⁴⁺ in Isostructural Molecular Complexes

In a rigorously controlled direct comparison of isostructural tetrakis(siloxide) ate complexes, the Tb⁴⁺/Tb³⁺ redox couple was found to be approximately 1 V more positive than the Ce⁴⁺/Ce³⁺ analogue [1]. Specifically, in the homoleptic imidophosphorane ligand system [K][Ln³⁺(NP(pip)₃)₄], the cathodic peak potential (Epc) for 1-Tb(PN*) was –1.79 V vs. Fc/Fc⁺ in THF, whereas 1-Ce(PN*) exhibited the most negative Epc ever recorded for a cerium complex at –2.88 V vs. Fc/Fc⁺—a difference of +1.09 V [2]. This 1 V shift means Tb⁴⁺ is a significantly stronger oxidant than Ce⁴⁺ under equivalent ligand-field conditions, directing its use toward reactions requiring higher oxidation potentials.

Lanthanide redox chemistry Molecular electrochemistry Tetravalent lanthanide stabilization

Radiochemical Separation Selectivity: Tb³⁺ Electrochemical Oxidation to Tb⁴⁺ Enables Intragroup Purification Inaccessible to Gd³⁺, Eu³⁺, Sm³⁺, or Dy³⁺

The separation of neighboring lanthanides is notoriously difficult due to their near-identical trivalent ionic radii and chemical behavior [1]. A novel separation method exploits the unique ability of Tb³⁺ to undergo electrochemical oxidation to Tb⁴⁺, followed by anion exchange chromatography, achieving purification of terbium-161 from its stable decay product dysprosium-161 and the gadolinium-160 target material [2]. This oxidation-state-switching strategy has no parallel among Eu³⁺, Gd³⁺, Sm³⁺, or Dy³⁺, none of which form stable tetravalent aqua or carbonate complexes under aqueous chromatographic conditions. XANES characterization confirmed the distinct carbonate coordination environments of Tb³⁺ and Tb⁴⁺ that drive the chromatographic separation [3].

Radiochemical separations Nuclear medicine Lanthanide purification

Emission Wavelength Specificity: Tb³⁺ Green Emission at 544 nm vs. Eu³⁺ Red at 615 nm Defines Mutually Exclusive Application Domains

The Tb³⁺ ion emits with a dominant narrow-band peak at 544 nm (⁵D₄ → ⁷F₅ transition), producing pure green luminescence with full width at half maximum (FWHM) of ~10 nm [1]. In contrast, Eu³⁺ emits at 615 nm (orange-red), Sm³⁺ at ~600 nm (orange), and Dy³⁺ at 476 and 573 nm (blue-yellow) [2]. The 71 nm spectral separation between Tb³⁺ green (544 nm) and Eu³⁺ red (615 nm) is larger than the entire visible spectral range of many organic fluorophores, making the two ions non-interchangeable in any application requiring specific color coordinates. In CIE chromaticity space, Tb(III) complexes yield characteristic green coordinates (x ~0.28, y ~0.55), whereas Eu(III) complexes give red coordinates (x ~0.65, y ~0.33)—completely distinct color gamuts [3].

Solid-state lighting Display phosphors Luminescent probes

Terbium(3+) Procurement-Guided Application Scenarios: Where the Evidence Directs Scientific and Industrial Use


Time-Resolved Luminescence Bioassays Requiring Millisecond-Scale Gating

For clinical immunoassays and DNA hybridization detection employing time-resolved fluorometry (TRF), Tb(III) chelates provide the requisite millisecond excited-state lifetimes (0.6–2.0 ms) that enable complete rejection of nanosecond-scale background autofluorescence, a capability shared only with Eu(III) among commonly used lanthanide labels [1]. Sm(III) and Dy(III) chelates, with lifetimes of 10–100 μs, offer insufficient temporal discrimination for high-sensitivity TRF and cannot substitute without compromising detection limits. Tb(III) is specifically indicated when green-channel emission (544 nm) is required for multiplexing alongside Eu(III) red (615 nm).

Green Phosphors for Solid-State Lighting and Display Backlighting

Terbium(III)-doped oxide and oxysulfide hosts (e.g., Gd₂O₂S:Tb, Y₂O₃:Tb) deliver the narrow-band green emission at 544 nm essential for achieving high color gamut in RGB phosphor blends [2]. Neither Eu³⁺ (red) nor Dy³⁺ (blue-yellow) can occupy the green channel, making Tb³⁺ irreplaceable in trichromatic phosphor architectures. The demonstrated quantum yields of 85–91% in optimized Tb(III) hybrid metal halide matrices further reinforce procurement for next-generation solid-state lighting research [3].

Radiochemical Production of High-Purity Terbium-161 for Targeted Radionuclide Therapy

Terbium-161 is a therapeutic radiolanthanide with beta decay properties closely matching clinically established ¹⁷⁷Lu, but its production from ¹⁶⁰Gd targets requires purification from chemically identical neighboring lanthanides [4]. The unique Tb³⁺ → Tb⁴⁺ electrochemical oxidation enables anion exchange separation of ¹⁶¹Tb from Gd and Dy targets—a redox switching strategy inaccessible to all other medical lanthanides, including ¹⁷⁷Lu, ⁹⁰Y, and ¹⁵³Sm. Procurement of terbium(III) starting materials with validated electrochemical oxidation behavior is critical for this emerging medical isotope supply chain.

Molecular Magnetism and Single-Molecule Magnet (SMM) Design Leveraging Intermediate Anisotropy

With a magnetic moment of 9.0 μB and strong single-ion anisotropy, Tb(III) occupies a unique position between the isotropic S-state Gd(III) (7.94 μB) and the fast-relaxing Dy(III) (10.6 μB) in single-molecule magnet design [5]. Trinuclear 8-quinolinolate studies confirm that Tb(III) and Gd(III) complexes exhibit weak antiferromagnetic coupling, while Dy(III) analogs display distinct SMM behavior—evidence that the magnetic ground state, not the ligand framework, dictates functionality [6]. Researchers designing SMMs for quantum information processing or high-density data storage must specify the lanthanide ion based on its intrinsic magnetic parameters.

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